(R)-3-(3-甲基丁酰基)-4-苄基噁唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

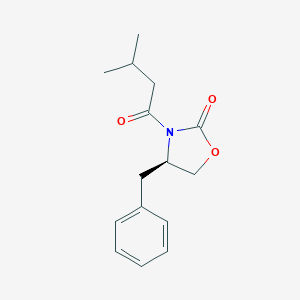

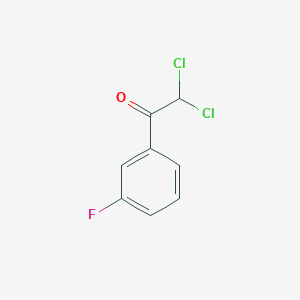

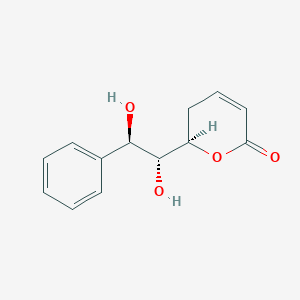

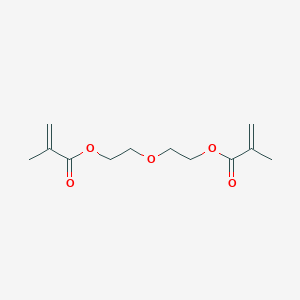

The compound “(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one” is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds that have garnered interest due to their utility in organic synthesis, particularly in the synthesis of amino acids and peptides. They serve as intermediates in various chemical reactions and can be used to control stereochemistry in the synthesis of enantiomerically pure compounds .

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often involves cyclization and rearrangement reactions. For instance, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Similarly, azomethine ylides derived from α-amino acid esters can undergo 1,3-dipolar cycloadditions to yield polyfunctional prolines . The synthesis of (R)- and (S)-2,3-methanovaline from oxazolidinone derivatives also demonstrates the versatility of these compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. This structure is crucial for the compound's reactivity and its ability to participate in various chemical reactions. The 1H NMR spectra of synthesized oligomers suggest ordered structures, indicating the potential for these molecules to fold in specific ways, which is important for their function as pseudoprolines .

Chemical Reactions Analysis

Oxazolidinone derivatives are involved in several chemical reactions. They can act as Michael acceptors in addition reactions with glycine derivatives, allowing for control of diastereoselectivity . They can also undergo fragmentation-recombination processes to generate other compounds, such as α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids . Additionally, reactions with peroxy acids can lead to oxidative fission of double bonds and the formation of 4-oxo derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one” are not detailed in the provided papers, oxazolidinone derivatives generally exhibit properties that make them useful intermediates in organic synthesis. Their chiral nature allows for the synthesis of enantiomerically pure compounds, and their reactivity can be manipulated through various functional groups attached to the oxazolidinone ring .

科学研究应用

铑催化的C–H官能化反应制备1H-吲唑

®-MBO: 被用于铑(III)催化的偶联反应。具体来说,它作为合成1H-吲唑的前体。研究人员开发了一种新的策略,通过将苯肼与1-炔基环丁醇偶联,从而形成多种1H-吲唑。这种[4+1]环化过程依赖于炔基环丁醇中Csp–Csp三键的断裂,为这些杂环化合物的合成提供了一种温和有效的方法 .

安全和危害

The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

(4R)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGXEUXQJIKZMY-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464472 |

Source

|

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145589-03-3 |

Source

|

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)